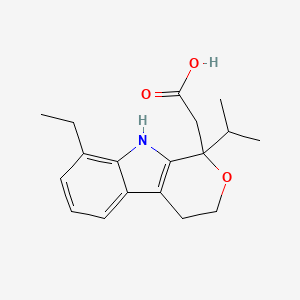![molecular formula C28H24Br2N4 B566341 1,1'-[1,4-Phenylenebis(methylene)]bis(4,4'-bipyridinium) Dibromide CAS No. 106867-97-4](/img/structure/B566341.png)
1,1'-[1,4-Phenylenebis(methylene)]bis(4,4'-bipyridinium) Dibromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[1,4-Phenylenebis(methylene)]bis(4,4’-bipyridinium) Dibromide is a chemical compound with the molecular formula C28H24Br2N4. It is a derivative of bipyridinium, which is known for its applications in various fields due to its unique chemical properties. This compound is often used in scientific research and industrial applications due to its ability to undergo various chemical reactions and its potential in different technological advancements .
Mechanism of Action
Target of Action
The primary target of this compound is ultraviolet light . It has been synthesized as part of a polyoxometalate–viologen hybrid and has shown efficient ultraviolet light detection ability .
Mode of Action
The compound interacts with ultraviolet light, resulting in a color change from pale yellow to blue .
Biochemical Pathways
The compound’s interaction with ultraviolet light affects the photoluminescence pathway . The fluorescence intensity decreases with the increase of UV intensity . When irradiated with an ultraviolet xenon lamp for about 5 minutes, the fluorescence intensity was almost completely quenched .
Pharmacokinetics
The compound has been synthesized as part of a polyoxometalate–viologen hybrid , which suggests that it may have unique pharmacokinetic properties related to this hybrid structure.
Result of Action
The compound’s action results in efficient ultraviolet light detection, as evidenced by a color change from pale yellow to blue . Additionally, the compound has the potential to achieve fluorescence-based UV probing .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as light exposure. For instance, the compound exhibits different levels of color changes under sunlight irradiation at different local times on a sunny day . Furthermore, the compound remains clear for 11 days in the dark under an ambient atmosphere and is also reusable when erased .
Preparation Methods
The synthesis of 1,1’-[1,4-Phenylenebis(methylene)]bis(4,4’-bipyridinium) Dibromide typically involves the reaction of 4,4’-bipyridine with 1,4-bis(bromomethyl)benzene. The reaction is carried out in an aqueous solution, often with the presence of a base to facilitate the reaction. The product is then purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1,1’-[1,4-Phenylenebis(methylene)]bis(4,4’-bipyridinium) Dibromide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states, which are useful in redox reactions.
Reduction: It can also be reduced, which is significant in electron transfer processes.
Substitution: The bromide ions can be substituted with other anions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1’-[1,4-Phenylenebis(methylene)]bis(4,4’-bipyridinium) Dibromide has a wide range of applications in scientific research:
Chemistry: It is used in the study of redox reactions and electron transfer processes.
Biology: The compound is explored for its potential in biological systems, particularly in the study of cellular redox states.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in targeting oxidative stress-related diseases.
Industry: It is used in the development of advanced materials, such as photochromic materials and sensors.
Comparison with Similar Compounds
Similar compounds to 1,1’-[1,4-Phenylenebis(methylene)]bis(4,4’-bipyridinium) Dibromide include other bipyridinium derivatives such as:
1,1’-[Biphenyl-4,4’-diylbis(methylene)]bis(4,4’-bipyridinium) Dibromide: This compound has a similar structure but with a biphenyl group instead of a phenylene group.
1,1’-[1,4-Phenylenebis(methylene)]bis(1-pyridinium) Dibromide: This compound has pyridinium groups instead of bipyridinium groups.
The uniqueness of 1,1’-[1,4-Phenylenebis(methylene)]bis(4,4’-bipyridinium) Dibromide lies in its specific redox properties and its ability to form stable complexes with various anions, making it particularly useful in a wide range of applications.
Properties
IUPAC Name |
4-pyridin-4-yl-1-[[4-[(4-pyridin-4-ylpyridin-1-ium-1-yl)methyl]phenyl]methyl]pyridin-1-ium;dibromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N4.2BrH/c1-2-24(22-32-19-11-28(12-20-32)26-7-15-30-16-8-26)4-3-23(1)21-31-17-9-27(10-18-31)25-5-13-29-14-6-25;;/h1-20H,21-22H2;2*1H/q+2;;/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSNYIUIZTNLTGX-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C[N+]2=CC=C(C=C2)C3=CC=NC=C3)C[N+]4=CC=C(C=C4)C5=CC=NC=C5.[Br-].[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24Br2N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50659946 |
Source


|
| Record name | 1,1'-[1,4-Phenylenebis(methylene)]bis[4-(pyridin-4-yl)pyridin-1-ium] dibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50659946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
576.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106867-97-4 |
Source


|
| Record name | 1,1'-[1,4-Phenylenebis(methylene)]bis[4-(pyridin-4-yl)pyridin-1-ium] dibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50659946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

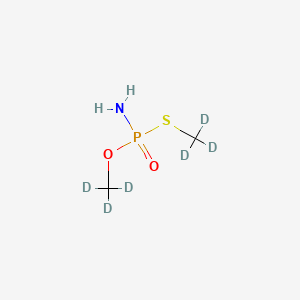
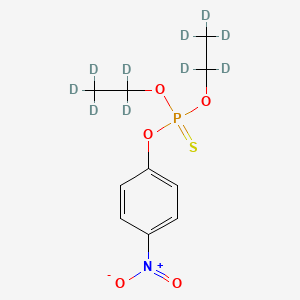


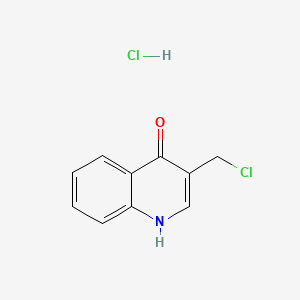
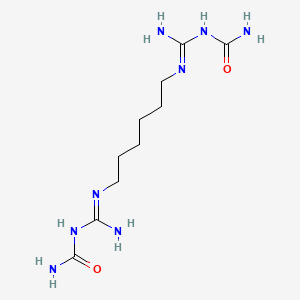
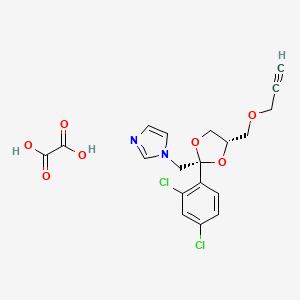
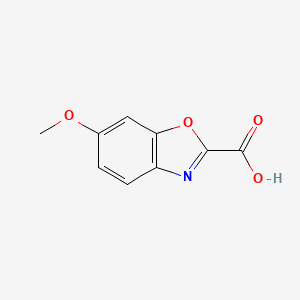
![5-Methoxybenzo[d]oxazole-2-carboxylic acid](/img/structure/B566277.png)
